molecular formula C21H18N4O5 B2846456 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879461-05-9

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2846456
CAS No.: 879461-05-9
M. Wt: 406.398
InChI Key: QLQLRTWKAUUDLY-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimido[4,5-b]quinoline derivative characterized by a 4-nitrophenyl group at position 2, a 2-methoxyethyl chain at position 3, and a methyl group at position 10 (Fig. 1). Its molecular formula is C21H18N4O5 (molecular weight: 406.398), with a mono-isotopic mass of 406.127720 . The compound belongs to the 5-deazaflavin family, where the nitrogen at position 5 of the flavin skeleton is replaced by a carbon atom, conferring redox properties akin to NAD+ .

Properties

IUPAC Name

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-23-16-6-4-3-5-15(16)18(26)17-20(23)22-19(24(21(17)27)11-12-30-2)13-7-9-14(10-8-13)25(28)29/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQLRTWKAUUDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with various substituents on the benzene ring.

    Starting Materials: Barbituric acid, 2-methoxyethyl aldehyde, 4-nitroaniline.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, with a catalyst like piperidine to facilitate the condensation reaction.

    Procedure: The reactants are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The nitrophenyl group, in particular, can interact with active sites of enzymes, making it a valuable scaffold for drug design.

Medicine

The compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural versatility makes it suitable for incorporation into polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds and other interactions with active sites, while the pyrimidoquinoline core can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Selected Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-(4-Nitrophenyl), 3-(2-methoxyethyl), 10-Me C21H18N4O5 406.40 Nitro, methoxyethyl, methyl
10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 7-Nitro, 10-(4-methylphenyl) C18H12N4O4 348.32 Nitro (C7), methylphenyl (C10)
3-Methyl-10-ethyl-5-deazaflavin (TND-1128) 3-Me, 10-Et C14H13N3O2 255.27 Methyl, ethyl
10-Methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 10-Me C12H9N3O2 227.22 Methyl
3-Butyl-10-(3-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione 3-Butyl, 10-(3-methylphenyl) C22H21N3O2 359.42 Butyl, methylphenyl

Key Observations:

  • Nitro Group Positioning: Unlike the target compound’s 4-nitrophenyl group at C2, the analogue in features a nitro group at C7.
  • Alkyl vs. Aryl Substituents: The methoxyethyl group at C3 in the target compound improves solubility compared to purely hydrophobic substituents (e.g., butyl in ).
  • Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound introduces stronger electron withdrawal than methylphenyl () or methyl groups (), which may stabilize protein-ligand interactions via dipole effects .

Table 2: Anticancer Activity and Mechanisms of Pyrimido[4,5-b]quinoline Derivatives

Compound Class / Example Key Substituents Biological Target Activity (IC50/EC50) Mechanism of Action
Target Compound 4-Nitrophenyl, methoxyethyl HDM2 Ubiquitin Ligase (E3) Not reported Likely p53 stabilization via HDM2 inhibition (inferred from )
5-Deazaflavin Derivatives (e.g., 10-Arylpyrimido[4,5-b]quinolines) C9-CF3, C9-Cl HDM2 0.5–2.0 µM Induces G1/G2 cell cycle arrest, apoptosis
TND-1128 (3-Methyl-10-ethyl-5-deazaflavin) C3-Me, C10-Et Cytoprotective agent 10–50 µM Reduces H2O2-induced oxidative damage
N-Aryl-5,10-Dihydropyrimido[4,5-b]quinolin-4-amine Derivatives Aryl amines at C10 Src Kinase <1 µM Inhibits Src kinase signaling

Key Findings:

  • HDM2 Inhibition: The presence of halogen or methyl groups at C9 (e.g., CF3, Cl) in 5-deazaflavin derivatives correlates with potent HDM2 inhibition (IC50: 0.5–2.0 µM) . The target compound lacks these substituents, suggesting lower efficacy unless the 4-nitrophenyl group compensates via alternative binding interactions.
  • Cytoprotective vs.
  • Kinase Targeting: Aryl amines at C10 (e.g., in Src inhibitors ) shift activity toward kinase inhibition, underscoring the importance of C10 substitution in target selectivity.

Biological Activity

3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a compound belonging to the pyrimido[4,5-b]quinoline class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C21H18N4O5
  • Molecular Weight : 406.398 g/mol
  • CAS Number : 879461-05-9

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer properties and potential antifungal effects. Below are detailed findings from various studies.

Anticancer Activity

Recent studies have shown that derivatives of the pyrimido[4,5-b]quinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : A series of related compounds demonstrated promising activity against the Michigan Cancer Foundation-7 (MCF-7) cell line. Notably, compounds with modifications similar to this compound exhibited IC50 values ranging from 1.62 to 6.82 µM when compared to lapatinib, an established anticancer drug .
CompoundIC50 (µM)Target
4d2.67MCF-7
4h6.82MCF-7
4i4.31MCF-7
4l1.62MCF-7
  • Mechanism of Action : The most active compound (similar to this compound) was found to induce cell-cycle arrest at the S phase and promote apoptosis in MCF-7 cells by a factor of 60 compared to untreated controls .

Antifungal Activity

In addition to anticancer properties, studies have also evaluated the antifungal potential of pyrimido[4,5-b]quinoline derivatives:

  • Antifungal Efficacy : Compounds synthesized in similar studies showed significant antifungal activity against various strains of Candida species. For example, a derivative demonstrated minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL against C. dubliniensis and C. albicans .
CompoundMIC (µg/mL)Target
D131 - 4C. dubliniensis
D94 - 8C. dubliniensis
D104 - 8C. dubliniensis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound class:

  • Dual EGFR/HER2 Inhibition : Certain derivatives were identified as effective dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in breast cancer therapy .
  • Molecular Docking Studies : Molecular docking studies suggested favorable binding interactions between these compounds and target receptors, supporting their potential as lead candidates for drug development .

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